molecular formula C11H14N6 B1481653 7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-32-8

7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1481653
CAS RN: 2098057-32-8
M. Wt: 230.27 g/mol
InChI Key: CXWKTPGBSGGGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole” is a derivative of the pyrazole family . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have been proven to be versatile synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of pyrazoles has been a subject of intense research for several decades . Conventionally, the synthesis of pyrazoles involves the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents and 1,3-dipolar cycloaddition reactions of diazo compounds with dipolarophiles .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6N6 . It is a derivative of the pyrazole family, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Heterocyclic Chemistry and Drug Synthesis

  • Synthesis of Heterocyclic Compounds:
    • Compounds like imidazo[1,2-b]pyrazole derivatives have been synthesized via intermolecular aza-Wittig reactions, indicating the potential for synthetic chemistry applications and the creation of novel compounds for further study or pharmaceutical development (Barsy & El-Rady, 2006).
    • Synthesis of structurally complex heterocyclic compounds like imidazo[1,2-a]pyrazines showcases the versatility of these frameworks in drug development and organic synthesis, hinting at the potential utility of related compounds in similar applications (Goel, Luxami & Paul, 2015).

Biological Applications

  • Anticancer Properties:

    • Certain imidazo and pyrazole derivatives have been explored for their anticancer properties, providing a rationale for investigating similar compounds for potential therapeutic applications (Temple, Rose, Comber & Rener, 1987).
  • Antimicrobial and Antimalarial Activities:

    • Some imidazo[1,2-a]pyrimidine derivatives have shown excellent antimicrobial and antimalarial activities, suggesting that structurally similar compounds could also be potent agents against a variety of pathogens (Prasad, Kalola & Patel, 2018).

Material Science and Electrochemistry

  • Proton Conducting Polymers and Liquids:
    • Imidazole and pyrazole-based polymers and liquids have been reported to exhibit properties conducive for creating protonic defects and enhancing the mobility of protons, making them potentially useful in electrochemical applications like fuel cells and secondary batteries (Kreuer, Fuchs, Ise, Spaeth & Maier, 1998).

Future Directions

Due to the wide range of biological activities of pyrazole derivatives, they can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Biochemical Analysis

Biochemical Properties

7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate digestion, exhibiting high inhibitory activity The compound’s interaction with α-glucosidase is competitive, suggesting that it binds to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated antiproliferative activity against cancer cell lines such as K562, MV4-11, and MCF-7 . This antiproliferative effect is likely due to the compound’s ability to induce apoptosis, as evidenced by the activation of caspase 9 and the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1). Furthermore, this compound may affect cellular metabolism by altering the expression levels of key metabolic enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as α-glucosidase, inhibiting their activity . This binding is competitive, meaning that the compound competes with the natural substrate for access to the enzyme’s active site. Additionally, this compound may exert its effects through the modulation of gene expression, leading to changes in the levels of specific proteins involved in cell signaling and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antiproliferative activity . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biochemical activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilicity and molecular size may also influence its ability to cross cellular membranes and reach its target sites.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

7-(azidomethyl)-1-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c12-15-13-7-9-8-14-17-6-5-16(11(9)17)10-3-1-2-4-10/h5-6,8,10H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWKTPGBSGGGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
Reactant of Route 3
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
Reactant of Route 6
7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.